(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenal
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Overview
Description
(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenal is a polyunsaturated aldehyde with a complex structure characterized by multiple double bonds and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenal typically involves the use of geranylgeranyl pyrophosphate as a precursor. The process includes a series of condensation reactions, often catalyzed by specific enzymes or chemical catalysts, to form the desired polyunsaturated aldehyde structure .
Industrial Production Methods
Industrial production methods for this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms to produce the precursor compounds, followed by chemical synthesis to achieve the final product. These methods aim to optimize yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenal undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and efficiency .
Major Products
The major products formed from these reactions include the corresponding carboxylic acids, alcohols, and substituted derivatives, which can be further utilized in various applications .
Scientific Research Applications
Chemistry
In chemistry, (2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenal is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential role in cellular processes and signaling pathways. It may serve as a model compound for understanding the behavior of polyunsaturated aldehydes in biological systems .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry
Industrially, this compound is used in the production of fragrances, flavors, and other specialty chemicals. Its distinct aroma and reactivity make it valuable in the formulation of various consumer products .
Mechanism of Action
The mechanism of action of (2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenal involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s polyunsaturated structure allows it to participate in various biochemical pathways, influencing cellular functions and signaling processes . These interactions can lead to changes in gene expression, protein activity, and cellular behavior, contributing to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-yl acetate: This compound is similar in structure but contains an acetate group instead of an aldehyde group.
(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-yl formate: Another similar compound with a formate group.
Zerumbone: A monocyclic sesquiterpene with a similar polyunsaturated structure.
Uniqueness
What sets (2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenal apart is its aldehyde functional group, which imparts unique reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h9,11,13,15-16H,6-8,10,12,14H2,1-5H3/b18-11+,19-13+,20-15+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHRJMXIKKJVHG-QIRCYJPOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CC=O)C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/C=O)/C)/C)/C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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